N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-7-5-11(6-8-12)16(21)20-17-19-14-10(2)4-9-13(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCIBCRJTDYBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N-(7-Chloro-4-Methylbenzo[d]Thiazol-2-Yl)-4-(Ethylsulfonyl)Benzamide
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 4-(Ethylsulfonyl)benzoyl chloride : A sulfonylated benzoyl chloride serving as the acylating agent.
- 7-Chloro-4-methylbenzo[d]thiazol-2-amine : A substituted benzothiazole amine acting as the nucleophile.
Coupling these fragments via amide bond formation represents the most straightforward synthetic approach. Alternative strategies may involve late-stage sulfonylation or benzothiazole ring construction.
Fragment Synthesis
Synthesis of 7-Chloro-4-Methylbenzo[d]Thiazol-2-Amine
The benzothiazole amine is synthesized through cyclocondensation of substituted aniline derivatives with thiourea or carbon disulfide. A representative protocol involves:
- Nitration and Reduction :
- Chlorination :
Key Characterization Data :
- ¹H NMR (DMSO-d₆) : δ 7.58 (d, J = 9.0 Hz, 1H), 7.03 (d, J = 2.0 Hz, 1H), 6.77 (dd, J = 9.0, 2.0 Hz, 1H), 5.55 (s, 2H, NH₂).
- Melting Point : 160–164°C.
Synthesis of 4-(Ethylsulfonyl)Benzoyl Chloride
Sulfonation of Toluene Derivative :
Chlorination :
Key Characterization Data :
Amide Coupling
The final step involves coupling the benzothiazole amine with the sulfonylated benzoyl chloride:
Procedure :
- Dissolve 7-chloro-4-methylbenzo[d]thiazol-2-amine (1.0 equiv) in anhydrous pyridine or DMF under nitrogen.
- Add 4-(ethylsulfonyl)benzoyl chloride (1.1 equiv) dropwise at 0°C.
- Stir at room temperature for 6–12 hours, monitoring progress via TLC (ethyl acetate/hexane, 1:1).
- Quench with ice-water, extract with CHCl₃, and purify via recrystallization (ethyl acetate/hexane) or column chromatography.
Optimization Parameters :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Pyridine | Enhances nucleophilicity of amine |
| Temperature | 0°C → RT | Minimizes side reactions |
| Stoichiometry | 1.1:1 (acyl chloride:amine) | Ensures complete conversion |
| Reaction Time | 8 hours | Balances conversion and degradation |
Reaction Mechanism and Byproduct Analysis
Amide Bond Formation Mechanism
The reaction proceeds via a nucleophilic acyl substitution:
- Activation : Pyridine deprotonates the amine, enhancing its nucleophilicity.
- Nucleophilic Attack : The amine attacks the electrophilic carbonyl carbon of the acyl chloride.
- Cl⁻ Departure : The chloride leaving group is eliminated, forming the amide bond.
Side Reactions :
- Over-Acylation : Excess acyl chloride may lead to di-acylated products.
- Hydrolysis : Moisture causes premature hydrolysis of the acyl chloride to the carboxylic acid.
Byproduct Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Di-acylated amine | Excess acyl chloride | Use 1.1 equiv acyl chloride |
| Hydrolyzed acid | Moisture | Employ anhydrous solvents |
| Oxidized sulfonyl | Residual H₂O₂ | Thorough washing post-sulfonation |
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.10 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) | Benzamide aromatic protons |
| δ 3.20 (q, 2H, CH₂CH₃), 1.40 (t, 3H) | Ethylsulfonyl group | |
| ¹³C NMR | δ 167.5 (C=O), 140.2 (SO₂) | Amide and sulfonyl carbons |
| IR | 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) | Confirms functional groups |
Comparative Analysis of Synthetic Approaches
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Coupling | 72 | 98 | Fewer steps |
| Late-Stage Sulfonation | 58 | 95 | Modularity |
Scalability and Industrial Relevance
- Direct Coupling : Preferred for large-scale synthesis due to streamlined steps.
- Late-Stage Sulfonation : Useful for generating analog libraries but requires additional purification.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield sulfone derivatives, while substitution of the chloro group could yield a variety of substituted benzamides.
Scientific Research Applications
Anticancer Properties
The compound exhibits promising anticancer activity, attributed to its ability to interact with specific cellular targets involved in cancer cell proliferation and survival. Research indicates that benzothiazole derivatives, including this compound, can induce apoptosis in cancer cells by modulating key signaling pathways.
Case Studies and Findings:
- Evren et al. (2019) demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range. The presence of specific substituents on the thiazole ring was linked to enhanced activity against human lung adenocarcinoma cells .
- A study highlighted that compounds containing benzothiazole structures have been effective against glioblastoma and melanoma cell lines, suggesting that N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide could share similar efficacy due to its structural similarities .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Benzothiazole derivatives are known for their broad-spectrum antibacterial properties.
Research Insights:
- Recent investigations have shown that certain benzothiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been reported to outperform standard antibiotics like ampicillin in terms of effectiveness .
- The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes necessary for bacterial survival .
Molecular Targets:
- The compound may bind to specific proteins or enzymes, inhibiting their activity and thereby affecting cellular processes such as inflammation and apoptosis .
- Pathway modulation related to cell proliferation has been suggested as a key mechanism through which this compound influences cancer cell behavior .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the chemical structure can enhance or diminish biological activity.
Key Findings:
- The presence of both chloro and ethylsulfonyl groups has been associated with increased potency against various biological targets .
- Variations in the benzothiazole core structure can lead to significant differences in anticancer and antimicrobial activities, highlighting the importance of careful design in drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide and related benzothiazole derivatives:
Key Observations:
Substituent Effects on Activity: Chloro and Methyl Groups: The 7-Cl and 4-CH₃ groups in the target compound likely enhance lipophilicity and metabolic stability compared to analogs with methoxy (e.g., 5-OCH₃ in ) or bromo (e.g., 6-Br in ) substituents. Ethylsulfonyl vs.
Biological Activity Trends :
- Piperazine-containing derivatives (e.g., 11 and 12a in ) exhibit marked anticancer activity, while sulfonamide derivatives (e.g., 2D216 in ) enhance NF-κB signaling. The ethylsulfonyl group in the target compound may position it as a middle ground between these two functional classes.
- Enzyme inhibition is common among benzothiazole derivatives with polar substituents (e.g., IC₅₀ values for methoxy analogs in ), suggesting the target compound could share this property.
Physical Properties :
- Melting points for analogs range widely (99.9–238.2°C ), with higher values often linked to rigid substituents (e.g., bromo or piperazine). The ethylsulfonyl group in the target compound may result in a moderate melting point (~150–200°C), though experimental confirmation is needed.
Research Findings and Implications
Structural Insights:
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for analogs in and , involving nucleophilic substitution or Suzuki coupling. However, the ethylsulfonyl group may require additional steps for sulfonation and purification.
- Spectroscopic Data : Similar compounds in show distinct ¹H-NMR shifts for methyl (δ 2.3–2.6 ppm) and sulfonamide (δ 7.8–8.2 ppm) groups, which could guide characterization of the target compound.
Biological Activity
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, which is known for its diverse biological properties. The specific structural components include:
- A chloro group at the 7-position
- A methyl group at the 4-position of the benzo[d]thiazole
- An ethylsulfonyl group attached to the benzamide core
These unique structural features contribute to its potential interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Similar compounds have demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various cell lines, indicating a potential mechanism for its anti-inflammatory activity .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which is critical for cancer treatment .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Cell Lines Tested |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes; reduction of IL-6, TNF-α | RAW264.7 (mouse macrophages) |
| Anticancer | Inhibition of cell proliferation; induction of apoptosis | A431, A549, H1299 |
The biological activity of this compound can be attributed to several mechanisms:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through activation of caspases and modulation of key signaling pathways such as AKT and ERK .
- Cell Cycle Arrest : It affects cell cycle progression, leading to reduced proliferation rates in tumor cells.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Cell Proliferation Assays : The MTT assay demonstrated that at concentrations ranging from 1 to 4 μM, this compound significantly inhibited the growth of A431 and A549 cells.
- Cytokine Expression Studies : ELISA results indicated a marked decrease in IL-6 and TNF-α levels following treatment with this compound in RAW264.7 cells.
- Flow Cytometry Analysis : Flow cytometry revealed that treated cancer cells exhibited increased early and late apoptosis rates compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?
- Answer : The synthesis typically involves cyclo-condensation of substituted thioamides with α-haloketones. For example, brominated intermediates (e.g., 2-bromo-1-aryl ethanones) react with thioamides under reflux in ethanol, followed by purification via recrystallization (yields: 60–90%) . Key characterization includes:
- 1H/13C-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.47–8.36 ppm for benzamide groups) .
- HRMS : Validates molecular weight (e.g., M+H⁺ peaks matching calculated values) .
- Melting Points : Range from 99.9°C to 290°C, depending on substituents .
Q. How is the compound screened for initial biological activity in academic settings?
- Answer : Enzyme inhibition assays (e.g., kinase or protease targets) are common. Structural analogs with benzothiazole cores show inhibitory activity, suggesting the chloro and ethylsulfonyl groups enhance target binding. Assays use spectrophotometric or fluorometric methods to measure IC₅₀ values .
Q. What are the key physicochemical properties influencing solubility and stability?
- Answer :
- Lipophilicity : The ethylsulfonyl group increases hydrophobicity, impacting membrane permeability .
- Thermal Stability : High melting points (>150°C) suggest solid-state stability .
- pH Sensitivity : The benzamide moiety may hydrolyze under strongly acidic/basic conditions, requiring neutral buffer systems .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, methyl, ethylsulfonyl groups) affect enzyme inhibitory activity?
- Answer :
- Chlorine : Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., observed in benzothiazole derivatives with IC₅₀ < 1 µM) .
- Ethylsulfonyl : Increases steric bulk and hydrogen-bonding capacity, critical for selectivity .
- Methyl on Benzothiazole : Reduces metabolic degradation, as seen in analogs with prolonged half-lives .
Q. What mechanistic insights explain contradictory bioactivity data across structural analogs?
- Answer : Discrepancies arise from:
- Target Specificity : Derivatives with trifluoromethyl groups (e.g., 6d in ) show off-target effects due to enhanced lipophilicity.
- Assay Conditions : Varying pH or co-solvents (e.g., DMSO) alter compound aggregation, affecting IC₅₀ reproducibility .
Q. How can synthesis yields be optimized despite competing side reactions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
